molecular formula C23H20N4O3 B7686015 N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7686015
M. Wt: 400.4 g/mol
InChI Key: BKSOTUBXZRODCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as PTAA, is a chemical compound with potential applications in scientific research. PTAA is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenoxyacetamide moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. PTAA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PTAA has been found to exhibit cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, PTAA has been studied for its potential as a fluorescent probe for imaging cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using PTAA in lab experiments include its potential as a cytotoxic agent for cancer cells and its potential as a fluorescent probe for imaging cancer cells. However, the limitations of using PTAA in lab experiments include its potential toxicity towards normal cells and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of PTAA. One direction is to further study its mechanism of action and its potential as a cytotoxic agent for cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging cancer cells. Additionally, PTAA could be modified to improve its selectivity towards certain types of cancer cells and reduce its toxicity towards normal cells.

Synthesis Methods

PTAA can be synthesized using various methods, including the reaction of 2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with pyridine-3-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction, followed by a reduction step using sodium borohydride to yield PTAA.

Scientific Research Applications

PTAA has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. PTAA has also been studied for its potential as a fluorescent probe for imaging cancer cells.

properties

IUPAC Name

2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-6-4-8-18(12-16)22-26-23(30-27-22)19-9-2-3-10-20(19)29-15-21(28)25-14-17-7-5-11-24-13-17/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSOTUBXZRODCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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